molecular formula C27H31N5O3 B2585601 1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921553-23-3

1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2585601
CAS RN: 921553-23-3
M. Wt: 473.577
InChI Key: YWTPVNUAWYLFCD-UHFFFAOYSA-N
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Description

1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H31N5O3 and its molecular weight is 473.577. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been used to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with significant antimicrobial, anti-lipase, and anti-urease activities. This method offers a novel approach to designing drugs with potential applications in treating infections and metabolic disorders (Başoğlu et al., 2013).

Structural Analysis of Novel Compounds

Structural analysis of compounds such as "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate" reveals the importance of the quinoline and piperazine rings. These studies provide insights into the conformational preferences and potential interaction sites for biological activity, contributing to the development of new therapeutic agents (Anthal et al., 2018).

Synthesis and Antimicrobial Evaluation

Compounds with fluoroquinolone and piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in addressing antimicrobial resistance and developing new antibiotics (Srinivasan et al., 2010).

Tuberculostatic Activity of Piperazine Derivatives

Piperazine derivatives have shown promising tuberculostatic activity in vitro, indicating their potential application in developing treatments for tuberculosis. These findings highlight the therapeutic value of structurally complex compounds in targeting infectious diseases (Foks et al., 2004).

Synthesis of Quinoxalinecarbonitrile Derivatives

The synthesis of quinoxalinecarbonitrile derivatives explores their application as hypoxic-cytotoxic agents, contributing to cancer research by targeting hypoxic tumor cells. This approach demonstrates the versatility of quinoline derivatives in designing anticancer drugs (Ortega et al., 2000).

properties

IUPAC Name

1-[8-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c28-27(34)21-11-13-31(14-12-21)24-10-9-20-5-4-8-23(26(20)29-24)35-19-25(33)32-17-15-30(16-18-32)22-6-2-1-3-7-22/h1-10,21H,11-19H2,(H2,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTPVNUAWYLFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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